

# An In-depth Technical Guide to 2-Chloro-4,5-dimethoxybenzaldehyde

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## Compound of Interest

Compound Name: 2-Chloro-4,5-dimethoxybenzaldehyde

Cat. No.: B104898

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## Introduction

**2-Chloro-4,5-dimethoxybenzaldehyde**, registered under CAS number 18093-05-5, is a polysubstituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a variety of complex organic molecules.<sup>[1][2][3]</sup> Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and steric properties that are instrumental in the construction of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and its applications in the development of pharmacologically active compounds, particularly isoquinoline alkaloids and analogues of Prazosin.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Chloro-4,5-dimethoxybenzaldehyde** is essential for its handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

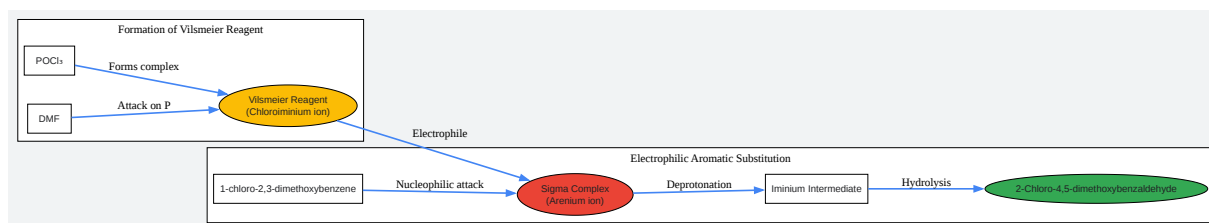
Property	Value	Source
CAS Number	18093-05-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	<a href="#">[3]</a>
Molecular Weight	200.62 g/mol	<a href="#">[4]</a>
Appearance	Off-white to slightly yellow crystalline powder	
Melting Point	56-60 °C	<a href="#">[5]</a>
SMILES	<chem>COC1=C(C=C(C(=C1)C=O)Cl)OC</chem>	<a href="#">[4]</a>
Storage	Inert atmosphere, 2-8°C	<a href="#">[1]</a>

## Synthesis of 2-Chloro-4,5-dimethoxybenzaldehyde: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic compounds.[\[6\]](#)[\[7\]](#) This reaction is particularly well-suited for the synthesis of **2-Chloro-4,5-dimethoxybenzaldehyde** from an appropriately substituted benzene derivative. The reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then undergoes electrophilic aromatic substitution with the starting material.

### Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.



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Caption: Mechanism of the Vilsmeier-Haack formylation.

## Detailed Experimental Protocol

This protocol outlines the synthesis of **2-Chloro-4,5-dimethoxybenzaldehyde** from 1-chloro-2,3-dimethoxybenzene.

Materials:

- 1-chloro-2,3-dimethoxybenzene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl<sub>3</sub>)
- Dichloromethane (DCM, anhydrous)
- Sodium acetate
- Deionized water

- Diethyl ether (Et<sub>2</sub>O)
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography

Procedure:

- **Vilsmeier Reagent Formation:** In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl<sub>3</sub>) (e.g., 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
- **Formylation:** Dissolve 1-chloro-2,3-dimethoxybenzene (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. This should be done cautiously as the reaction can be exothermic.
- **Extraction:** Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume).
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford **2-Chloro-4,5-dimethoxybenzaldehyde** as a solid.

## Spectroscopic Characterization

The structure of **2-Chloro-4,5-dimethoxybenzaldehyde** can be confirmed by various spectroscopic techniques. The expected data is summarized below.

<sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.3	s	1H	Aldehydic proton (-CHO)
~7.3	s	1H	Aromatic proton
~7.0	s	1H	Aromatic proton
~3.9	s	3H	Methoxy protons (-OCH <sub>3</sub> )
~3.8	s	3H	Methoxy protons (-OCH <sub>3</sub> )

<sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy:

Chemical Shift ( $\delta$ , ppm)	Assignment
~189	Aldehydic carbon (C=O)
~155	Aromatic carbon attached to -OCH <sub>3</sub>
~150	Aromatic carbon attached to -OCH <sub>3</sub>
~128	Aromatic carbon
~125	Aromatic carbon attached to -Cl
~115	Aromatic carbon
~110	Aromatic carbon
~56	Methoxy carbon (-OCH <sub>3</sub> )
~55	Methoxy carbon (-OCH <sub>3</sub> )

#### Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
~2850-2750	Medium	C-H stretch	Aldehyde
~1685	Strong	C=O stretch	Aldehyde
~1600, ~1480	Medium-Strong	C=C stretch	Aromatic ring
~1250, ~1030	Strong	C-O stretch	Aryl ether
~800-600	Medium-Strong	C-Cl stretch	Aryl chloride

#### Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

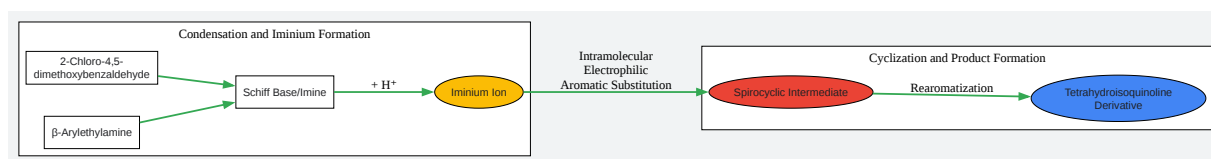
m/z	Interpretation
200/202	Molecular ion peak ( $[M]^+$ and $[M+2]^+$ due to $^{35}\text{Cl}$ and $^{37}\text{Cl}$ isotopes)
199/201	Loss of a hydrogen radical ( $[M-H]^+$ )
171/173	Loss of a formyl radical ( $[M-CHO]^+$ )
156	Loss of a formyl radical and a methyl radical

## Applications in Drug Development

**2-Chloro-4,5-dimethoxybenzaldehyde** is a valuable building block in the synthesis of heterocyclic compounds with potential biological activity. Its utility is particularly evident in the construction of isoquinoline alkaloids and as a precursor for analogues of the antihypertensive drug, Prazosin.

## Synthesis of Isoquinoline Scaffolds

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydroisoquinolines.[8] This reaction involves the condensation of a  $\beta$ -arylethylamine with an aldehyde, followed by an acid-catalyzed cyclization. **2-Chloro-4,5-dimethoxybenzaldehyde** can be employed in this reaction to generate substituted tetrahydroisoquinoline scaffolds, which are common motifs in a wide range of natural products and pharmaceuticals.



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## Sources

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